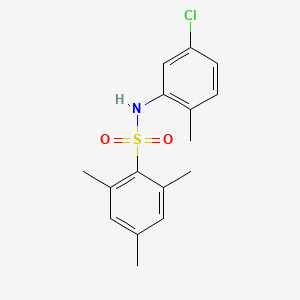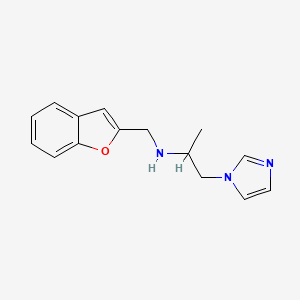
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid, commonly known as IMFA, is a chemical compound that has caught the attention of the scientific community due to its potential therapeutic applications. IMFA is a derivative of indole, a heterocyclic compound that is widely distributed in nature and has been shown to possess a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of IMFA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. IMFA has been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, IMFA has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
IMFA has been shown to possess several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that IMFA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit inflammation. In animal models, IMFA has been shown to reduce tumor growth, decrease inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IMFA in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, IMFA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using IMFA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on IMFA. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of IMFA and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and formulations of IMFA could improve its accessibility and potential therapeutic applications.
Conclusion:
In conclusion, IMFA is a promising compound with a range of potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand its potential, IMFA represents a promising avenue for the development of new therapeutics.
Synthesemethoden
IMFA can be synthesized in several ways, but the most common method involves the reaction of indole-3-acetic acid with 2-methylfuran-3-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure IMFA.
Wissenschaftliche Forschungsanwendungen
IMFA has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have investigated the potential of IMFA as a therapeutic agent for various diseases, such as cancer, HIV, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-13(15(17)18)8-12(19-10)9-16-7-6-11-4-2-3-5-14(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMFJPQBZQYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)